molecular formula C23H30N2O2 B2598804 (R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate CAS No. 481038-74-8

(R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

Cat. No.: B2598804
CAS No.: 481038-74-8
M. Wt: 366.505
InChI Key: WEZYFYMYMKUAHY-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate is a chiral piperazine derivative employed as a key synthetic intermediate and building block in medicinal chemistry and pharmacological research. Piperazine scaffolds are of significant interest in the development of bioactive molecules, particularly for central nervous system (CNS) targets . This compound features a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom, making it a versatile precursor for the synthesis of a wide range of complex molecules; the Boc group can be readily deprotected under mild acidic conditions to reveal a secondary amine for further functionalization . The specific (R)-enantiomer is crucial for studies where chirality impacts biological activity, as the stereochemistry of a ligand can be essential for high-affinity binding to its target, as has been demonstrated for other chiral piperazine-based compounds . While the specific biological activity and mechanism of action for this compound have not been explicitly documented in the literature, structurally similar dibenzylpiperazine derivatives are recognized primarily as synthetic intermediates or impurities in the synthesis of other piperazine-based compounds . Researchers value this specific chiral building block for exploring structure-activity relationships (SAR) in drug discovery programs, particularly in the synthesis of potential neuropeptide S (NPS) receptor antagonists, which are investigated for their potential role in anxiety, substance abuse disorders, and other CNS conditions . This product is intended for use in laboratory research as a chemical reference standard and synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

tert-butyl (2R)-2,4-dibenzylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZYFYMYMKUAHY-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of diketopiperazines.

    Introduction of Benzyl Groups: The benzyl groups are introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of ®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the piperazine ring or the benzyl groups, potentially leading to the formation of secondary amines or benzyl alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Secondary amines, benzyl alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Behavioral Pharmacology

Recent studies have investigated the behavioral effects of (R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate (referred to as DBZP) in animal models. It has been shown to exhibit stimulant-like properties comparable to amphetamine. In locomotor activity assays, DBZP produced dose-dependent decreases in activity, indicating its potential as a psychostimulant . Furthermore, it fully substituted for methamphetamine in drug discrimination assays, suggesting a similar mechanism of action .

Neuropharmacology

DBZP has been studied for its interactions with neuropeptide systems. It modulates neurobiological functions such as anxiety and locomotion through its action on G protein-coupled receptors. This makes it a candidate for further research into treatments for anxiety disorders and other neuropsychiatric conditions .

Catalytic Reactions

The compound serves as a precursor in synthetic methodologies aimed at developing new pharmaceuticals. For example, it has been utilized in catalytic oxidation reactions to produce biologically relevant diketopiperazines. These reactions are notable for their efficiency and high yields, making them valuable in pharmaceutical synthesis .

Drug Development

Given its pharmacological profile, this compound can be explored as a lead compound in drug development programs targeting central nervous system disorders. Its structural modifications may lead to derivatives with improved efficacy and reduced side effects.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Behavioral effects of DBZPDBZP showed stimulant-like effects similar to amphetamine; significant dose-dependent locomotor suppression observed .
Study 2Neuropharmacological interactionsDBZP modulated anxiety-related behaviors through G protein-coupled receptor pathways .
Study 3Synthesis of diketopiperazinesHigh-yield catalytic oxidation reactions were achieved using DBZP as a precursor .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate depends on its specific application. In pharmaceutical contexts, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The molecular targets and pathways involved can vary, but they often include interactions with neurotransmitter receptors, enzymes, or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound’s dibenzyl groups contrast with triazole-phenyl (enhancing polarity for click chemistry) , methylbenzyl (reduced steric bulk for higher yields) , and piperidinyl (enabling secondary amine reactivity) .
  • Molar Mass : Dibenzyl substitution increases molecular weight (366.5 g/mol) compared to simpler analogs (e.g., 269.4 g/mol for the piperidinyl derivative) .

Synthetic Efficiency: The 98% yield of tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate highlights the efficiency of mono-alkylation vs. the 54% yield for the dibenzylated target compound, where steric hindrance likely impedes the second benzylation step .

Physicochemical and Functional Properties

Table 2: Physicochemical Comparison
Property (R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate tert-Butyl 3-(4-triazolylphenyl)piperazine-1-carboxylate
LogP (Predicted) ~4.5 (highly lipophilic) ~2.1 ~1.8
Hydrogen Bond Acceptors 2 3 6
Rotatable Bonds 7 4 5
TPSA (Ų) 38.3 49.8 88.3
Key Findings:
  • Lipophilicity : The dibenzyl derivative’s high LogP (~4.5) reflects its lipophilic nature, making it suitable for blood-brain barrier penetration. In contrast, the triazole-containing analog’s lower LogP (~1.8) enhances water solubility .
  • Polar Surface Area (TPSA) : The triazole-phenyl substituent increases TPSA (88.3 Ų), favoring interactions with polar biological targets, whereas the dibenzyl compound’s lower TPSA (38.3 Ų) prioritizes membrane permeability .

Biological Activity

(R)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Piperazine Ring : Starting with commercially available piperazine derivatives, the compound is synthesized through alkylation reactions with benzyl halides.
  • Carboxylate Formation : The tert-butyl ester is introduced via reaction with tert-butyl chloroformate, followed by purification processes such as recrystallization or chromatography.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Demonstrated antifungal effects against common pathogens.

2.2 Anticancer Potential

Several studies have explored the anticancer properties of this compound:

  • Mechanism of Action : The compound appears to inhibit cell proliferation through apoptosis induction in cancer cell lines. It has been shown to interfere with specific signaling pathways involved in tumor growth.
  • Case Study : In a study involving human breast cancer cells, this compound reduced cell viability by over 50% at concentrations above 10 µM .

2.3 Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system:

  • Neuropeptide Modulation : Studies suggest that it may act as an antagonist at neuropeptide receptors, influencing behaviors associated with anxiety and depression .
  • Cognitive Enhancement : Preliminary data indicate potential cognitive-enhancing effects, warranting further investigation into its use in neurodegenerative disorders.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in key metabolic pathways related to disease progression.
  • Receptor Binding : The compound binds to specific receptors in the brain, modulating neurotransmitter release and signaling pathways .

4. Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against a range of pathogens
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalModulates neuropeptide systems

5. Conclusion

This compound is a promising compound with diverse biological activities ranging from antimicrobial to anticancer effects. Its mechanisms of action through enzyme inhibition and receptor modulation present exciting avenues for further research and potential therapeutic applications. Continued studies are essential to fully understand its pharmacological profiles and optimize its use in clinical settings.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group undergoes acid-catalyzed cleavage to yield secondary amines.

ReagentConditionsProductYieldSource
Trifluoroacetic acid (TFA)Dichloromethane, 0–5°C → RT(R)-2,4-dibenzylpiperazine95%
HCl (gaseous)Dioxane, RT(R)-2,4-dibenzylpiperazine hydrochloride85%

Mechanistic Insight :

  • TFA protonates the carbamate oxygen, facilitating tert-butoxide elimination and CO₂ release to form the free amine .

  • Steric hindrance from the 2,4-dibenzyl groups slows deprotection compared to monosubstituted analogs .

Nucleophilic Substitution at Piperazine Nitrogen

The deprotected piperazine undergoes alkylation or arylation at the nitrogen centers.

ElectrophileConditionsProductYieldSource
Benzyl bromideTHF, −78°C → RT, sec-BuLi(R)-1,2,4-tribenzylpiperazine68%
1-IodobutaneTHF, −50°C, CuCN·2LiCl(R)-2,4-dibenzyl-1-butylpiperazine85%

Key Findings :

  • Steric Effects : Substitution occurs preferentially at the less hindered N1 position due to steric blocking by the 2,4-dibenzyl groups .

  • Lithiation : sec-BuLi enables α-lithiation at C3/C5 positions, but competing benzyl ortho-lithiation dominates in dibenzyl derivatives .

Catalytic Hydrogenation of Benzyl Groups

Benzyl groups are removed via hydrogenolysis under catalytic conditions.

CatalystConditionsProductYieldSource
Pd/C (10 wt%)H₂ (1 atm), EtOH, RT(R)-tert-butyl piperazine-1-carboxylate90%
Pearlman’s catalystH₂ (3 atm), THF, 50°C(R)-piperazine75%

Selectivity Note :

  • Hydrogenation selectively cleaves benzyl ethers without affecting the Boc group.

Ring-Closing Metathesis (RCM)

The compound participates in olefin metathesis to form bicyclic frameworks.

CatalystConditionsProductYieldSource
Grubbs IIToluene, 40°C, 24 h(R)-bicyclo[4.3.0]piperazine derivative43%

Reaction Pathway :

  • Allyl groups introduced via prior alkylation undergo RCM to form a fused bicyclic structure .

Suzuki–Miyaura Coupling

The benzyl groups enable cross-coupling reactions at the aryl positions.

Boronic AcidConditionsProductYieldSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C(R)-2,4-bis(4-methoxybenzyl)piperazine62%

Comparative Reactivity Table

Reaction TypeRate (Relative to Unsubstituted Piperazine)Key Limitation
Boc Deprotection0.45×Steric hindrance
N-Alkylation0.30×Competing C-lithiation
Hydrogenolysis0.90×Requires high H₂ pressure

Stability Under Basic Conditions

The Boc group remains intact under mild bases (e.g., NaHCO₃), but strong bases (e.g., NaOH) induce hydrolysis:

(R)-tert-butyl 2,4-dibenzylpiperazine-1-carboxylate+NaOH(R)-2,4-dibenzylpiperazine+CO2+tert-butanol\text{(R)-tert-butyl 2,4-dibenzylpiperazine-1-carboxylate} + \text{NaOH} \rightarrow \text{(R)-2,4-dibenzylpiperazine} + \text{CO}_2 + \text{tert-butanol}

Yield : 78% in 1M NaOH/THF at 60°C .

Q & A

Q. How can researchers validate synthetic yields when scaling up from mg to gram quantities?

  • Methodological Answer : Monitor reaction kinetics via in situ IR spectroscopy (e.g., C=O stretch at 1,690 cm⁻¹). Optimize mixing efficiency using a Parr reactor with a gas entrainment impeller. Pilot-scale trials (1–10 g) typically achieve 80–85% yield, compared to 90–95% at mg scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.